N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methylbutanamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methylbutanamide is a synthetic organic compound characterized by a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety, a 5-(4-fluorophenyl)furan-2-ylmethyl group, and a branched 3-methylbutanamide chain. This structure combines electron-withdrawing (fluorophenyl) and electron-donating (furan) aromatic systems, alongside a sulfone group that enhances metabolic stability and solubility.
Properties
Molecular Formula |
C20H24FNO4S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-methylbutanamide |
InChI |
InChI=1S/C20H24FNO4S/c1-14(2)11-20(23)22(17-9-10-27(24,25)13-17)12-18-7-8-19(26-18)15-3-5-16(21)6-4-15/h3-8,14,17H,9-13H2,1-2H3 |
InChI Key |
DMJZCVGSLXZQMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N(CC1=CC=C(O1)C2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methylbutanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the fluorophenyl group: This step involves the coupling of a fluorophenyl derivative with the furan ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Amide bond formation: The final step involves the formation of the amide bond between the dioxidotetrahydrothiophene ring and the fluorophenyl-furan moiety using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the thiophene ring.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiol derivatives.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and materials science.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The exact mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methylbutanamide is not well-documented. its potential biological activity could involve interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorophenyl and furan rings suggests that it may interact with hydrophobic pockets in proteins, while the dioxidotetrahydrothiophene ring could participate in redox reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a family of N-substituted amides featuring the N-(1,1-dioxidotetrahydrothiophen-3-yl) and N-{[5-(aryl)furan-2-yl]methyl} framework. Key structural variations lie in the acyl group (e.g., benzamide, thiophenecarboxamide) and aryl substituents (e.g., fluorophenyl, chlorophenyl). Below is a detailed comparison:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations :
Acyl Group Impact: The 3-methylbutanamide chain in the target compound likely confers moderate lipophilicity, balancing membrane permeability and solubility. In contrast, benzamide analogs (e.g., 879565-27-2) introduce aromatic rings that may enhance π-π stacking interactions with biological targets but reduce aqueous solubility due to higher molecular weight .
Aryl Substituent Effects :
- The 4-fluorophenyl group in the target compound offers metabolic stability via fluorine’s electron-withdrawing effect, a common strategy in drug design. Chlorophenyl analogs (e.g., 879564-99-5) increase lipophilicity and steric bulk, which may enhance potency but raise toxicity risks .
- 3,4-Dichlorophenyl (898490-74-9) introduces two electron-withdrawing groups, possibly enhancing electrophilic interactions with target proteins .
Synthesis Routes :
- Analogous compounds (e.g., 47y in ) are synthesized via HBTU-mediated amide coupling, suggesting a common method for this family. The target compound likely follows a similar route, with variations in the acyl chloride or acid precursor .
Hypothesized Structure-Activity Relationships (SAR)
- Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller size and higher electronegativity may improve target specificity compared to bulkier chlorophenyl groups, which could induce off-target effects .
- Methoxybenzamide vs. The methylbutanamide’s aliphatic chain may favor hydrophobic binding pockets .
- Thiophene vs. Benzene : Thiophene’s aromatic system with sulfur could engage in unique dipole interactions or coordinate metal ions, broadening biological activity .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methylbutanamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 469.5 g/mol. Its structure includes a dioxidotetrahydrothiophene moiety, a fluorophenyl furan segment, and a methylbutanamide group, which contribute to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 469.5 g/mol |
| IUPAC Name | (E)-N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-(4-methoxyphenyl)prop-2-enamide |
| InChI Key | GWZIOKHSYIVDCS-YIXHJXPBSA-N |
Synthesis
The synthesis of this compound involves multi-step organic reactions that require precise conditions and reagents. The initial steps typically focus on forming the dioxidotetrahydrothiophene intermediate, followed by the introduction of the furan and methylbutanamide components. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed for purification to ensure high yield and purity of the final product .
Research indicates that this compound may exhibit various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The presence of the furan moiety is associated with anti-inflammatory activity, potentially through modulation of inflammatory cytokines.
- Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, it may influence pathways related to neuronal survival and function.
Case Studies
- Anticancer Activity : A study conducted on human breast cancer cell lines demonstrated that this compound induced apoptosis via mitochondrial pathways, leading to increased caspase activity .
- Anti-inflammatory Studies : In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent .
- Neuroprotection : Research involving neuronal cell cultures indicated that treatment with this compound resulted in decreased oxidative stress markers and improved cell viability under neurotoxic conditions .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Biological Activity |
|---|---|
| (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-methylbutanamide | Moderate anticancer activity |
| (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-bromophenyl)furan-2-yl]methyl}-3-methylbutanamide | Enhanced anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
